5-(1-Ethoxy-2-naphthyl)-1,3,4-thiadiazol-2-ylamine
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Overview
Description
5-(1-Ethoxy-2-naphthyl)-1,3,4-thiadiazol-2-ylamine is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This specific compound is characterized by the presence of an ethoxy group attached to a naphthyl ring, which is further connected to a thiadiazole ring
Preparation Methods
The synthesis of 5-(1-Ethoxy-2-naphthyl)-1,3,4-thiadiazol-2-ylamine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Naphthyl Intermediate: The synthesis begins with the preparation of 1-ethoxy-2-naphthaldehyde through the ethylation of 2-naphthol followed by oxidation.
Cyclization to Thiadiazole: The intermediate is then reacted with thiosemicarbazide under acidic conditions to form the thiadiazole ring.
Final Amination: The resulting product is subjected to amination reactions to introduce the amine group at the 2-position of the thiadiazole ring.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
5-(1-Ethoxy-2-naphthyl)-1,3,4-thiadiazol-2-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiadiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as halides or amines under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(1-Ethoxy-2-naphthyl)-1,3,4-thiadiazol-2-ylamine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential metabolic processes. In anticancer research, it may induce apoptosis or inhibit cell proliferation through various signaling pathways.
Comparison with Similar Compounds
5-(1-Ethoxy-2-naphthyl)-1,3,4-thiadiazol-2-ylamine can be compared with other thiadiazole derivatives, such as:
5-Phenyl-1,3,4-thiadiazol-2-ylamine: Similar structure but with a phenyl group instead of an ethoxy-naphthyl group.
5-Methyl-1,3,4-thiadiazol-2-ylamine: Contains a methyl group instead of an ethoxy-naphthyl group.
5-(2-Hydroxyphenyl)-1,3,4-thiadiazol-2-ylamine: Features a hydroxyphenyl group instead of an ethoxy-naphthyl group.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to other similar compounds.
Biological Activity
5-(1-Ethoxy-2-naphthyl)-1,3,4-thiadiazol-2-ylamine is a thiadiazole derivative known for its diverse biological activities. This compound features an ethoxy group attached to a naphthyl ring, which is further linked to a thiadiazole ring. The structural characteristics of this compound suggest potential applications in various fields, particularly in medicinal chemistry.
- Molecular Formula : C₁₄H₁₃N₃OS
- Molecular Weight : 271.34 g/mol
- CAS Number : 881040-00-2
Antimicrobial Properties
Research indicates that thiadiazole derivatives exhibit significant antimicrobial activity. For instance, compounds with the 1,3,4-thiadiazole moiety have shown effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for some derivatives have been reported as low as 31.25 μg/mL, outperforming standard antibiotics like ofloxacin .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
Compound | Target Bacteria | MIC (μg/mL) | Reference |
---|---|---|---|
This compound | E. coli | 31.25 | |
5-Phenyl-1,3,4-thiadiazole-2-amine | S. aureus | 62.5 | |
5-Methyl-1,3,4-thiadiazole-2-amine | Pseudomonas aeruginosa | 50 |
Anticancer Activity
Thiadiazole derivatives have also been investigated for their anticancer properties. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through various signaling pathways. Studies have shown that certain derivatives can significantly reduce the viability of cancer cell lines .
Case Study: Anticancer Effects
A study demonstrated that a derivative similar to this compound exhibited an IC₅₀ value of 0.06 µM against non-small cell lung cancer cells (NCI-H522), indicating potent cytotoxic effects .
Anti-inflammatory and Analgesic Properties
The anti-inflammatory effects of thiadiazole derivatives are also noteworthy. Compounds in this class have been shown to inhibit inflammatory mediators and enzymes involved in pain pathways, suggesting their potential use in pain management therapies .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within microbial and cancerous cells. The compound may inhibit key enzymes or receptors involved in vital metabolic processes or signaling pathways.
Potential Molecular Targets
- Enzymes : Inhibition of bacterial enzymes essential for cell wall synthesis.
- Receptors : Modulation of receptors involved in apoptosis signaling in cancer cells.
- Inflammatory Mediators : Interference with cytokine production and signaling pathways.
Comparative Analysis with Similar Compounds
When comparing this compound with other thiadiazole derivatives such as 5-Phenyl and 5-Methyl variants, it is evident that the unique ethoxy-naphthyl substitution enhances its biological activity profile.
Table 2: Comparison of Thiadiazole Derivatives
Compound | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |
---|---|---|---|
This compound | High | High | Moderate |
5-Phenyl-1,3,4-thiadiazole-2-amines | Moderate | Moderate | Low |
5-Methyl-1,3,4-thiadiazole-2-amines | Low | Low | Moderate |
Properties
IUPAC Name |
5-(1-ethoxynaphthalen-2-yl)-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c1-2-18-12-10-6-4-3-5-9(10)7-8-11(12)13-16-17-14(15)19-13/h3-8H,2H2,1H3,(H2,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYFQIOSRPOKBDL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC2=CC=CC=C21)C3=NN=C(S3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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